1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes a chromeno-pyrrole core
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple stepsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols
Scientific Research Applications
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-5,7-dimethyl-2-(3-pyridinylmethyl)-1H- 1benzopyrano[2,3-c]pyrrole-3,9-dione .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C29H33NO6 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H33NO6/c1-17(2)11-13-35-23-10-8-19(15-24(23)33-4)26-25-27(31)21-14-18(3)7-9-22(21)36-28(25)29(32)30(26)16-20-6-5-12-34-20/h7-10,14-15,17,20,26H,5-6,11-13,16H2,1-4H3 |
InChI Key |
MEYNNALSSGMPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OCCC(C)C)OC |
Origin of Product |
United States |
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